molecular formula C21H13ClN2O4S2 B2806313 [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate CAS No. 320424-23-5

[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate

Cat. No.: B2806313
CAS No.: 320424-23-5
M. Wt: 456.92
InChI Key: IQEHJUUWRWEBKO-UHFFFAOYSA-N
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Description

“[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate” is a chemical compound with the molecular formula C21H13ClN2O4S2 . It is a derivative of benzothiazole, which is a heterocyclic compound that has been of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a chlorobenzoate group . The exact 3D structure and other details are not available in the current resources.

Scientific Research Applications

Organic Synthesis and Material Science

Synthetic Applications

Benzothiazole derivatives are pivotal in various synthetic routes, particularly in the construction of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For example, the synthesis of 2,3‐Dihydro‐2(4‐nitrophenyl)benzothiazole showcases the utility of benzothiazole derivatives as reducing agents in organic transformations, indicating that related compounds could serve as intermediates in the synthesis of complex molecules (Akiyama, 2014).

Material Science Applications

The structural properties of benzothiazole derivatives, including their crystal and molecular structures, have been extensively studied to understand their phase behaviors and potential as liquid crystal materials. This research area explores the applications of benzothiazole-containing compounds in electronic displays and sensors, as demonstrated by studies on the crystal structure of related compounds (Aydın et al., 2002).

Potential Pharmaceutical Research

Anticancer and Antimicrobial Activities

Benzothiazole derivatives have been investigated for their biological activities, including anticancer and antimicrobial effects. Research into the synthesis and biological evaluation of these compounds reveals their potential in developing new therapeutic agents. For instance, certain benzothiazole sulfanyl compounds have shown activity against cancer cell lines, highlighting the relevance of such molecules in medicinal chemistry research (Ostapiuk, Matiychuk, & Obushak, 2015).

Enzyme Inhibition

The interaction of benzothiazole derivatives with enzymes has been another area of interest, particularly in the context of antimicrobial activity. The design and synthesis of benzimidazole derivatives, closely related to benzothiazoles, have shown promising results in inhibiting microbial growth and cancer cell proliferation, suggesting potential pharmaceutical applications for benzothiazole analogs (Em Canh Pham et al., 2022).

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S2/c22-15-6-2-1-5-14(15)20(25)28-12-13-9-10-19(17(11-13)24(26)27)30-21-23-16-7-3-4-8-18(16)29-21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEHJUUWRWEBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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